molecular formula C5H14N2 B2713669 [(2R)-2-aminopropyl](ethyl)amine CAS No. 71754-70-6

[(2R)-2-aminopropyl](ethyl)amine

Cat. No.: B2713669
CAS No.: 71754-70-6
M. Wt: 102.181
InChI Key: RFWLRDUNLTZRIQ-RXMQYKEDSA-N
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Description

Overview of Chiral Aliphatic Diamines in Modern Chemistry

Chiral aliphatic diamines represent a critical class of organic compounds characterized by two amine groups attached to an aliphatic backbone with defined stereochemistry. These molecules serve as versatile building blocks in asymmetric catalysis, pharmaceutical intermediates, and advanced materials. Their structural rigidity and ability to coordinate metal centers make them indispensable in enantioselective transformations, such as hydrogenations and cross-coupling reactions. For example, C2-symmetrical vicinal diamines, synthesized via reductive homocoupling of imines, exhibit high enantioselectivity in catalytic systems. The incorporation of alkyl substituents, such as ethyl groups, further modulates steric and electronic properties, enabling fine-tuning of reactivity.

Historical Context and Evolution of Research on (2R)-2-aminopropylamine

The synthesis of (2R)-2-aminopropylamine aligns with advancements in stereoselective diamine preparation. Early methodologies relied on resolution techniques, but the advent of chiral auxiliaries and transition metal catalysis revolutionized access to enantiopure diamines. For instance, samarium diiodide-mediated reductive coupling of N-tert-butanesulfinyl imines enabled efficient construction of β-amino alcohols and diamines with >99% enantiomeric excess. Similarly, aziridinium ion intermediates derived from (R)-styrene oxide provided a one-pot route to C2-symmetric diamines in high yields. These developments laid the groundwork for synthesizing (2R)-2-aminopropylamine, a compound featuring a stereogenic center at the C2 position and an ethyl-amine sidechain.

Significance of Stereochemistry in Aminopropyl-Ethylamine Derivatives

The (2R) configuration in (2R)-2-aminopropylamine critically influences its molecular interactions. In asymmetric catalysis, the spatial arrangement of amine groups determines substrate binding and transition-state stabilization. For example, chiral diene ligands with defined stereochemistry enhance enantioselectivity in rhodium-catalyzed additions. Similarly, the ethyl group in (2R)-2-aminopropylamine introduces steric bulk, potentially improving selectivity in nucleophilic reactions. Computational studies suggest that the R configuration optimizes hydrogen-bonding networks in enzyme-mimetic systems, though experimental validation remains ongoing.

Scope and Objectives of Current Academic Inquiry

Contemporary research on (2R)-2-aminopropylamine focuses on three objectives:

  • Synthetic Optimization : Developing scalable routes using earth-abundant catalysts.
  • Application Exploration : Investigating roles in polymer science (e.g., low-dielectric-constant polyimides) and asymmetric catalysis.
  • Structure-Activity Relationships : Correlating stereochemical features with catalytic efficacy or material properties.

Table 1: Key Physicochemical Properties of (2R)-2-aminopropylamine

Property Value Source
Molecular Formula C₆H₁₅N₂
Molecular Weight 115.20 g/mol
SMILES CCNCC
CAS Number 1567893-38-2

Table 2: Comparative Synthetic Methods for Chiral Diamines

Method Substrate Yield (%) Enantiomeric Excess (%) Reference
Reductive Coupling N-Sulfinyl Imines 85–93 >99
Aziridinium Ion Opening (R)-Styrene Oxide 63–93 95–98

Properties

IUPAC Name

(2R)-1-N-ethylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-3-7-4-5(2)6/h5,7H,3-4,6H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWLRDUNLTZRIQ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC[C@@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-aminopropyl](ethyl)amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as ®-2-chloropropane.

    Nucleophilic Substitution: The ®-2-chloropropane undergoes nucleophilic substitution with ethylamine to form (2R)-1-N-ethylpropane-2-amine.

    Amine Protection: The primary amine group is protected using a suitable protecting group, such as a benzyl group.

    Reduction: The protected amine is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield (2R)-1-N-ethylpropane-1,2-diamine.

    Deprotection: Finally, the protecting group is removed to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-aminopropyl](ethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or other derivatives.

Scientific Research Applications

[(2R)-2-aminopropyl](ethyl)amine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of [(2R)-2-aminopropyl](ethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, molecular properties, and applications of (2R)-2-aminopropylamine and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Applications/Significance References
(2R)-2-Aminopropylamine C₅H₁₄N₂ 102.18 g/mol Ethyl group, R-configuration at C2 Intermediate in Tamsulosin synthesis
Tris-(2-aminopropyl)amine (TRPN) C₉H₂₁N₄ 185.29 g/mol Three aminopropyl arms on central N atom Supramolecular ligands for metal ion extraction
Benzyl(2-aminopropyl)carbamate C₁₁H₁₆N₂O₂ 208.26 g/mol Benzyl carbamate-protected aminopropyl group Building block for anticancer drug candidates
α-Methyltryptamine (AMT) C₁₁H₁₄N₂ 174.25 g/mol 3-Indole ring, α-methyl group Psychoactive substance; no therapeutic use
2-(Dimethylamino)-2-phenylethylamine C₁₉H₂₆N₂ 282.43 g/mol Aromatic phenyl groups, dimethylamino substituent Undisclosed (structural studies)
R-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide C₁₀H₁₆N₂O₃S 244.31 g/mol Methoxybenzenesulfonamide group, R-configuration Tamsulosin intermediate
Key Observations:

Stereochemical Specificity: (2R)-2-Aminopropylamine and its sulfonamide derivative () rely on R-configuration for pharmacological relevance, unlike racemic compounds like AMT, which lack therapeutic approval .

Functional Group Diversity: TRPN () utilizes three aminopropyl arms for chelating lanthanides/actinides, contrasting with the single ethyl substituent in the target compound. AMT () incorporates an indole ring, enabling serotonin receptor modulation, absent in the aliphatic target compound.

Synthetic Utility: Carbamate-protected derivatives () highlight strategies for amino group protection, whereas (2R)-2-aminopropylamine is typically used unprotected in final coupling steps .

Pharmacological and Industrial Relevance

  • (2R)-2-Aminopropylamine: Critical for synthesizing enantiopure drugs; its ethyl group enhances lipophilicity compared to methyl analogs, improving membrane permeability .
  • TRPN: Preorganized tripodal structure enhances binding efficiency for rare-earth metals in separation technologies .
  • AMT: Despite structural similarities (aminopropyl backbone), its indole moiety confers hallucinogenic properties, leading to regulatory restrictions .

Biological Activity

(2R)-2-aminopropylamine, also known as (2R)-2-aminopropylpropylamine, is a chiral amine with significant biological relevance. This compound has been studied for its potential therapeutic applications, particularly in neuropharmacology and medicinal chemistry. This article explores the biological activity of (2R)-2-aminopropylamine, focusing on its mechanisms of action, efficacy in various studies, and comparisons with related compounds.

  • Molecular Formula : C8H20N2
  • Molecular Weight : 144.26 g/mol
  • CAS Number : 1418293-60-3

The compound features a chiral center, which influences its biological activity and interaction with biological targets.

(2R)-2-aminopropylamine acts primarily through its interaction with neurotransmitter systems. It is posited to influence the uptake and release of key neurotransmitters such as norepinephrine (NE) and serotonin (5-HT). The compound has been shown to inhibit the synaptosomal uptake of these neurotransmitters, suggesting a potential role in the treatment of mood disorders.

Key Mechanisms:

  • Inhibition of Receptor Binding : Research indicates that (2R)-2-aminopropylamine can inhibit binding at imipramine receptors in rat brains, which is associated with antidepressant effects .
  • Neurotransmitter Uptake : The compound's ability to inhibit the uptake of NE and 5-HT suggests it could be effective in managing conditions like depression and anxiety .

Case Study Overview

  • Antidepressant Activity :
    • A series of studies evaluated the antidepressant potential of (2R)-2-aminopropylamine derivatives. In rodent models, these compounds exhibited significant activity against reserpine-induced hypothermia and histamine-induced ACTH release, indicating their potential as antidepressants .
  • Neuropharmacological Effects :
    • In vitro studies demonstrated that derivatives of (2R)-2-aminopropylamine significantly inhibited the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in synaptic clefts. This mechanism is crucial for the therapeutic effects observed in mood disorders .
  • Comparative Analysis :
    • When compared to other amines like N-ethyl-N-propylamine and simpler diamines such as 1,2-diaminopropane, (2R)-2-aminopropylamine showed enhanced biological activity due to its chiral nature and specific structural features that facilitate better receptor interaction.

Table: Comparative Biological Activity

CompoundMechanism of ActionBiological Activity
(2R)-2-aminopropylamineInhibits NE and 5-HT uptakeAntidepressant potential
N-ethyl-N-propylamineNon-chiral; lacks specific receptor bindingLower efficacy
1,2-diaminopropaneSimpler structure; different reactivityLimited applications

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